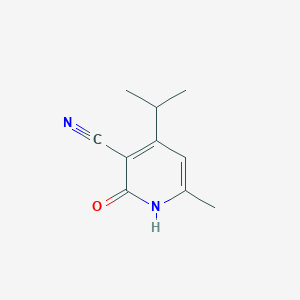3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone
CAS No.: 146881-63-2
Cat. No.: VC8342193
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 146881-63-2 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 6-methyl-2-oxo-4-propan-2-yl-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13) |
| Standard InChI Key | GZNMYDYALSFMOX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1)C#N)C(C)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)C(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a pyridinone scaffold—a six-membered ring comprising five carbon atoms and one oxygen atom, with a ketone group at the 2-position. Key substituents include:
-
Cyano group (-CN) at the 3-position, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .
-
Isopropyl group (-CH(CH3)2) at the 4-position, contributing steric bulk and hydrophobic character .
-
Methyl group (-CH3) at the 6-position, enhancing stability through steric protection of reactive sites .
Table 1: Molecular Properties
The presence of the isopropyl group distinguishes this compound from simpler pyridinone derivatives like 3-cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4), which lacks the 4-position substitution .
Synthesis and Manufacturing
Retrosynthetic Analysis
Hypothetical routes to 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone may involve:
-
Cyclocondensation: Reacting a β-ketoamide precursor with cyanoacetamide under basic conditions, analogous to methods used for 3-cyano-2,6-dihydroxypyridine derivatives .
-
Substitution Reactions: Introducing the isopropyl group via alkylation of a pre-formed pyridinone intermediate. For example, treatment of 3-cyano-6-methyl-2(1H)-pyridinone with isopropyl bromide in the presence of a phase-transfer catalyst like TBAB .
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Cyclization | Cyanoacetamide, KOH, DMF, 80°C | 45–60% |
| 2 | N-Alkylation | Isopropyl bromide, TBAB, NaOH, H2O/THF | 30–50% |
| *Theoretical yields based on analogous reactions . |
Purification and Characterization
Post-synthetic purification likely employs recrystallization from ethanol/water mixtures, followed by column chromatography. Structural confirmation would utilize:
-
NMR:
Physicochemical Properties
Thermal and Solubility Profiles
Comparative data from structurally related compounds suggest:
Table 3: Predicted Physicochemical Data
The isopropyl group enhances lipid solubility compared to unsubstituted pyridinones, potentially improving membrane permeability in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume